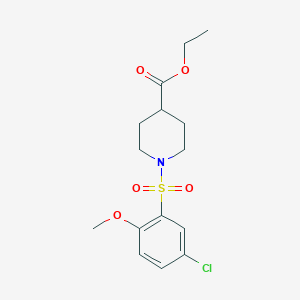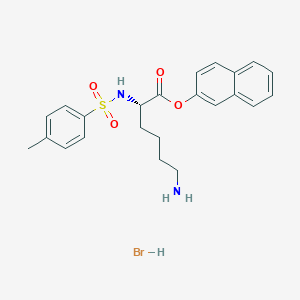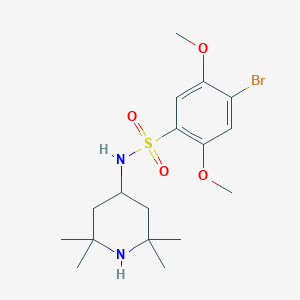![molecular formula C19H24N2O3S B225028 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine, also known as MDP-2-P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mechanism of Action
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine acts as a dopamine transporter ligand by binding to the dopamine transporter and inhibiting dopamine reuptake. This leads to an increase in dopamine levels in the synapse, which can have both therapeutic and recreational effects. Additionally, this compound has been shown to bind to sigma receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including increased dopamine levels in the synapse, increased locomotor activity, and potential neuroprotective effects. Studies have also shown that this compound may have antidepressant effects and may be a potential treatment for depression.
Advantages and Limitations for Lab Experiments
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine has several advantages for lab experiments, including its high affinity for the dopamine transporter, its potential neuroprotective effects, and its ability to act as a radioligand for imaging studies. However, there are also limitations to using this compound in lab experiments, including its potential for abuse and its potential side effects.
Future Directions
There are several potential future directions for research on 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine, including its use as a potential treatment for neurodegenerative diseases, its potential as a radioligand for imaging studies, and its potential as a treatment for depression. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine can be synthesized using several methods, including the reduction of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-(3-pyridyl)pyrrolidine, the reaction of 2-bromo-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyridine with piperidine, and the reaction of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-(3-pyridyl)pyrrolidine with sodium hydride and iodomethane. The most commonly used method involves the reaction of 2-bromo-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyridine with piperidine in the presence of a palladium catalyst.
Scientific Research Applications
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine has several potential applications in scientific research, including its use as a dopamine transporter ligand, a sigma receptor ligand, and a potential treatment for neurodegenerative diseases. Studies have shown that this compound has high affinity for the dopamine transporter and can be used as a radioligand for imaging studies. Additionally, this compound has been shown to have neuroprotective effects and may be a potential treatment for Parkinson's disease and other neurodegenerative diseases.
properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-[1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C19H24N2O3S/c1-14-11-18(24-3)19(12-15(14)2)25(22,23)21-10-5-4-8-17(21)16-7-6-9-20-13-16/h6-7,9,11-13,17H,4-5,8,10H2,1-3H3 |
InChI Key |
LDIQUBQCZXVWOK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCCC2C3=CN=CC=C3)OC |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCCC2C3=CN=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)





![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)